molecular formula C14H9ClF3NO2S B2735613 2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide CAS No. 866132-55-0

2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide

Cat. No.: B2735613
CAS No.: 866132-55-0
M. Wt: 347.74
InChI Key: HJUWDLVJUUXBKZ-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is a chemical compound with the molecular formula C14H9ClF3NO2S It is known for its unique structural properties, which include a chlorobenzyl group, a nitro group, and a trifluoromethyl group attached to a phenyl sulfide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with 2-nitro-5-(trifluoromethyl)thiophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfide group can form covalent bonds with thiol groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl ether
  • 2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl amine
  • 2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl ketone

Uniqueness

2-Chlorobenzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable compound for studying various chemical reactions and biological interactions.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-nitro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2S/c15-11-4-2-1-3-9(11)8-22-13-7-10(14(16,17)18)5-6-12(13)19(20)21/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUWDLVJUUXBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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